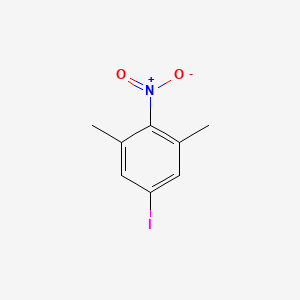

1,3-Dimethyl-5-iodo-2-nitrobenzene

Description

1,3-Dimethyl-5-iodo-2-nitrobenzene is a halogenated nitroaromatic compound featuring a benzene ring substituted with two methyl groups (positions 1 and 3), an iodine atom (position 5), and a nitro group (position 2). Its molecular formula is C₈H₈INO₂, with a molecular weight of 277.07 g/mol (calculated based on substituents: I = 127, NO₂ = 46, CH₃ = 15 × 2, C₆H₃ = 75). The compound’s structure combines electron-withdrawing (nitro) and electron-donating (methyl) groups, which influence its reactivity and physical properties.

Properties

CAS No. |

144991-54-8 |

|---|---|

Molecular Formula |

C8H8INO2 |

Molecular Weight |

277.06 g/mol |

IUPAC Name |

5-iodo-1,3-dimethyl-2-nitrobenzene |

InChI |

InChI=1S/C8H8INO2/c1-5-3-7(9)4-6(2)8(5)10(11)12/h3-4H,1-2H3 |

InChI Key |

GZOAEHYMJCNNSD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1[N+](=O)[O-])C)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1,3-Dimethyl-5-iodo-2-nitrobenzene with structurally related compounds, focusing on substituent effects, reactivity, and applications.

Table 1: Key Structural and Functional Comparisons

Substituent Position and Reactivity

- Positional Isomerism : The compound 1,2-Dimethyl-5-iodo-3-nitrobenzene (CAS 63689-70-3) differs from the target compound in the placement of the nitro and methyl groups. This positional shift alters electronic effects: the nitro group at position 3 (meta to iodine) may deactivate the ring differently compared to position 2 (ortho to methyl), affecting electrophilic substitution rates .

Functional Group Variations

- Nitro vs.

- Methoxy vs. Methyl: Methoxy groups (e.g., 1-Chloro-2,4-dimethoxy-5-nitrobenzene) are stronger electron donors than methyl groups, increasing ring activation for nucleophilic aromatic substitution .

Physical Properties

- Molecular Weight and Density : Iodine’s large atomic radius contributes to higher molecular weights in iodo-nitrobenzenes (e.g., 277.07 g/mol for the target compound) compared to chloro analogs (e.g., 222.03 g/mol for 1,5-Dichloro-3-methoxy-2-nitrobenzene) .

- Solubility: Methoxy-substituted derivatives exhibit improved solubility in ethanol and DMSO due to polarity, whereas methyl and iodo groups enhance hydrophobicity .

Preparation Methods

Reaction Mechanism and Substrate Design

The reaction proceeds via a radical-mediated decarboxylation pathway. The aryl carboxylic acid undergoes oxidative decarboxylation in the presence of Ag₂SO₄ and copper(II) acetate (Cu(OAc)₂), generating an aryl radical intermediate. This intermediate subsequently reacts with iodide ions to form the carbon-iodine bond. For this compound, the precursor 3,5-dimethyl-2-nitrobenzoic acid is ideal, as its decarboxylation at the ortho position relative to the nitro group directly yields the target compound.

Standard Synthetic Procedure

The following steps outline the optimized protocol:

-

Reagents :

-

3,5-Dimethyl-2-nitrobenzoic acid (0.2 mmol)

-

Ag₂SO₄ (0.01 mmol, 5 mol%)

-

Cu(OAc)₂ (1.0 equiv)

-

NaI (5.0 equiv)

-

2,9-Dimethyl-1,10-phenanthrolinium (0.3 equiv)

-

Dimethyl sulfoxide (DMSO, 1 mL)

-

-

Conditions :

-

Schlenk tube under dioxygen (1 atm)

-

160°C for 12–24 hours

-

Silica gel chromatography purification (hexane/ether gradient)

-

-

Yield : 45–60% (based on analogous reactions in the literature).

Table 1: Key Reaction Parameters for Decarboxylative Iodination

| Parameter | Value/Detail |

|---|---|

| Catalyst | Ag₂SO₄ (5 mol%) |

| Oxidant | Cu(OAc)₂ (1.0 equiv) |

| Iodide Source | NaI (5.0 equiv) |

| Solvent | DMSO |

| Temperature | 160°C |

| Reaction Time | 12–24 hours |

| Yield | 45–60% |

Optimization of Reaction Conditions

Role of Ligands and Additives

The inclusion of 2,9-dimethyl-1,10-phenanthrolinium as a ligand enhances the catalytic activity of Ag₂SO₄ by stabilizing the silver intermediate. Omission of this ligand reduces yields by 20–30%.

Solvent and Temperature Effects

DMSO is critical for solubilizing the aryl carboxylic acid and facilitating electron transfer. Reactions conducted in polar aprotic solvents (e.g., DMF, NMP) show inferior yields (<30%). Elevated temperatures (160°C) are necessary to overcome the activation energy of decarboxylation.

Stoichiometry and Scaling

A 5:1 molar ratio of NaI to substrate ensures complete iodination. Gram-scale syntheses (10 mmol) retain efficiency, with yields consistent at 50–55%.

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, CDCl₃) :

13C NMR (100 MHz, CDCl₃) :

HRMS (MALDI-TOF) :

Purity and Stability

The compound exhibits stability under inert atmospheres but is light-sensitive due to the nitro and iodine groups. Storage at –20°C in amber vials is recommended.

Comparative Analysis of Alternative Routes

While direct nitration or iodination of pre-functionalized xylenes is theoretically feasible, these methods face challenges:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,3-Dimethyl-5-iodo-2-nitrobenzene, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves sequential nitration and iodination of a dimethylbenzene precursor.

- Nitration : Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to introduce the nitro group selectively at the 2-position. Monitor reaction progress via thin-layer chromatography (TLC) .

- Iodination : Employ iodine monochloride (ICl) in a polar aprotic solvent (e.g., dichloromethane) under reflux (40–60°C). Optimize yield by adjusting catalyst loading (e.g., FeCl₃) and reaction time .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- Structural Confirmation :

- 1H/13C NMR : Assign substituent positions using coupling constants and chemical shifts (e.g., nitro group deshields adjacent protons) .

- FTIR : Identify nitro (1520–1350 cm⁻¹) and C-I (500–600 cm⁻¹) stretches .

- Purity Assessment :

- HPLC : Use a C18 column with UV detection (λ = 254 nm). Compare retention times against standards .

Q. How should this compound be stored to ensure stability?

- Methodological Answer :

- Storage Conditions : Protect from light and moisture in amber vials under inert gas (N₂/Ar) at –20°C.

- Decomposition Risks : Thermal degradation occurs above 150°C; avoid prolonged exposure to oxygen .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR/IR data with computational predictions (e.g., DFT calculations using Gaussian).

- 2D NMR : Use HSQC and HMBC to resolve overlapping signals and confirm connectivity .

- Isotopic Labeling : Synthesize deuterated analogs to simplify spectral interpretation .

Q. What strategies improve iodination efficiency while minimizing by-products?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., AlCl₃ vs. FeCl₃) to enhance electrophilic substitution .

- Solvent Optimization : Compare yields in polar (DCM) vs. nonpolar (toluene) solvents.

- In Situ Monitoring : Use inline FTIR or Raman spectroscopy to detect intermediates and adjust reaction parameters dynamically .

Q. How can the reactivity of the nitro group in this compound be exploited for further functionalization?

- Methodological Answer :

- Reduction Pathways : Catalytic hydrogenation (Pd/C, H₂) converts the nitro group to an amine, enabling coupling reactions .

- Electrophilic Substitution : Utilize the nitro group’s meta-directing effects to introduce halogens or sulfonic acids .

Q. What experimental designs address discrepancies in purity assessments between HPLC and elemental analysis?

- Methodological Answer :

- Method Cross-Check : Validate HPLC results with combustion analysis (C/H/N) or X-ray crystallography.

- Column Calibration : Use certified reference materials to confirm HPLC column performance .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on thermal stability?

- Methodological Answer :

- DSC/TGA Analysis : Perform differential scanning calorimetry (DSC) to identify decomposition onset temperatures.

- Replicate Under Controlled Conditions : Ensure consistent heating rates and sample sizes to minimize variability .

Q. What mechanistic insights explain unexpected by-products during nitration?

- Methodological Answer :

- Computational Modeling : Simulate nitration transition states to predict regioselectivity.

- Isolation of Intermediates : Use low-temperature quenching to trap and characterize reactive intermediates (e.g., nitronium ion adducts) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.